molecular formula C17H16Cl2O3 B6339098 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171924-91-6

2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester

Cat. No. B6339098
CAS RN: 1171924-91-6
M. Wt: 339.2 g/mol
InChI Key: RQEFUYGEENXSCX-UHFFFAOYSA-N
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Description

The compound “2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester” is a complex organic molecule. It contains a benzoic acid methyl ester group, which is a common moiety in many organic compounds . It also contains a 2,4-dichlorophenyl group , which is a type of halogenated aromatic compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure and functional groups. For example, the presence of the ester and dichlorophenyl groups in this compound would likely influence its polarity, solubility, and reactivity .

Scientific Research Applications

Suzuki–Miyaura Coupling

Methyl 2-(2,4-dichlorophenethyl)-6-methoxybenzoate: can be utilized in the Suzuki–Miyaura (SM) coupling process. This reaction is a pivotal method for forming carbon-carbon bonds in organic chemistry. The compound’s structure, featuring a benzoic acid methyl ester group, makes it a potential candidate for acting as an electrophile in the coupling process. The presence of dichloro substituents could enhance its reactivity with palladium catalysts, facilitating the oxidative addition step .

Regioselective Synthesis of Pyrimidine Derivatives

The compound’s dichlorophenethyl moiety is structurally similar to substrates used in the regioselective synthesis of pyrimidine derivatives. These derivatives are significant due to their presence in natural products and synthetic drugs with antibacterial and antimicrobial activities. The electron-deficient character of the pyrimidine ring often makes it a target for nucleophilic aromatic substitution (SNAr) reactions, which could be explored using Methyl 2-(2,4-dichlorophenethyl)-6-methoxybenzoate as a starting material .

Benzylic Oxidation

The benzylic position of the compound, adjacent to the phenyl ring, is a site that can undergo oxidation reactions. In the presence of oxidizing agents like sodium dichromate and a source of protons, the benzylic methyl group could be converted to a carboxylic acid. This transformation is valuable in the synthesis of more complex aromatic compounds and could be applied in the development of new pharmaceuticals .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and reactivity. Handling guidelines for similar compounds suggest that protective measures such as wearing gloves and eye protection should be taken when handling the compound to prevent skin and eye contact .

properties

IUPAC Name

methyl 2-[2-(2,4-dichlorophenyl)ethyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O3/c1-21-15-5-3-4-12(16(15)17(20)22-2)7-6-11-8-9-13(18)10-14(11)19/h3-5,8-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEFUYGEENXSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester

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